N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide
Description
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a morpholine ring linked via a propyl chain to a 4-nitrobenzenesulfonamide core. This compound is synthetically accessible through nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-(morpholin-4-yl)propan-1-amine, a method analogous to the synthesis of related sulfonamides described in .
Properties
Molecular Formula |
C13H19N3O5S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O5S/c17-16(18)12-2-4-13(5-3-12)22(19,20)14-6-1-7-15-8-10-21-11-9-15/h2-5,14H,1,6-11H2 |
InChI Key |
UMAGPQFJLYCSOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 3-(Morpholin-4-yl)propan-1-amine
The most straightforward synthesis involves reacting 4-nitrobenzenesulfonyl chloride with 3-(morpholin-4-yl)propan-1-amine in a polar aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed, with triethylamine (TEA) or pyridine as a base to neutralize HCl generated during the reaction.
Procedure :
- Dissolve 3-(morpholin-4-yl)propan-1-amine (1.0 equiv) in anhydrous DCM under nitrogen.
- Add TEA (1.2 equiv) dropwise at 0°C.
- Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.
- Stir at room temperature for 12–24 hours.
- Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
- Purify via column chromatography (hexane/ethyl acetate) or recrystallization.
Key Observations :
Alternative Pathways: In Situ Amine Generation
In cases where 3-(morpholin-4-yl)propan-1-amine is unavailable, the amine can be generated in situ from its hydrochloride salt using a strong base (e.g., NaOH). This method aligns with patent EP3587396A1, which emphasizes pH control during isolation.
Procedure :
- Suspend 3-(morpholin-4-yl)propan-1-amine hydrochloride (1.0 equiv) in chlorobenzene.
- Add 50% NaOH (1.5 equiv) and tetrabutylammonium chloride (TBAC) as a phase-transfer catalyst.
- Introduce 4-nitrobenzenesulfonyl chloride (1.05 equiv) dissolved in chlorobenzene.
- Heat at 40–50°C for 6–8 hours.
- Acidify with H₂SO₄ to pH 2–3, separate organic layer, and wash with brine.
- Crystallize from ethanol/water.
Key Observations :
- Phase-transfer catalysts improve interfacial reactivity, boosting yields to ~65%.
- Acidification precipitates the product, simplifying isolation.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while bases (TEA, pyridine) prevent HCl-induced side reactions. Patent data suggest that NaOH in biphasic systems (e.g., chlorobenzene/water) facilitates efficient mixing and reduces hydrolysis.
Table 1 : Solvent and Base Impact on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 68 |
| THF | Pyridine | 25 | 57 |
| Chlorobenzene | NaOH | 50 | 73 |
Stoichiometry and Reaction Time
A slight excess of sulfonyl chloride (1.05–1.1 equiv) ensures complete amine consumption. Prolonged reaction times (>24 hours) may lead to sulfonamide degradation, as noted in analogous syntheses.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.70 (quintet, 2H, CH₂CH₂CH₂)
- δ 2.35 (t, 4H, morpholine-CH₂)
- δ 3.55 (t, 4H, morpholine-CH₂)
- δ 3.70 (t, 2H, NCH₂)
- δ 7.98 (d, 2H, Ar-H)
- δ 8.45 (d, 2H, Ar-H)
- δ 8.80 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 24.5 (CH₂CH₂CH₂)
- δ 53.2 (morpholine-CH₂)
- δ 66.8 (morpholine-CH₂)
- δ 124.7, 129.1, 140.5, 150.1 (aromatic carbons)
MS (ESI+) : m/z 384.1 [M + H]⁺
Elemental Analysis
Calculated for C₁₃H₁₈N₃O₅S :
- C: 47.56%, H: 5.48%, N: 12.80%
Found : - C: 47.52%, H: 5.51%, N: 12.78%
Industrial-Scale Adaptations
Patent EP3587396A1 highlights scalable isolation techniques:
- Acidification : Use H₂SO₄ to precipitate the product.
- Washing : Sequential washes with NaHCO₃ and brine remove residual acids and bases.
- Crystallization : Ethanol/water mixtures yield high-purity crystals.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N-[3-(morpholin-4-yl)propyl]-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Trends and Structure-Activity Relationships (SAR)
- Morpholine vs. Heterocyclic Substitutions : Replacement of morpholine with imidazole (as in ) reduces steric bulk but may alter hydrogen-bonding capacity. Morpholine’s oxygen atom enhances solubility and polar interactions, critical for membrane permeability .
- Nitro Group Positioning: The para-nitro group in the target compound vs. ortho-nitro in ’s analog affects electronic distribution.
- Chain Length and Flexibility : The propyl linker in the target compound balances flexibility and rigidity. Shorter chains (e.g., ethyl in ’s 3j derivative) may reduce conformational freedom, impacting receptor fit .
- Aromatic Modifications : Addition of methoxy () or chloro () groups alters lipophilicity (logP) and bioavailability. For instance, methoxy groups increase logP, enhancing membrane penetration .
Biological Activity
N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring , a propyl chain , and a nitro group attached to a benzene sulfonamide structure. These functional groups contribute to its unique chemical properties, enhancing its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group is believed to play a critical role in this activity, potentially by generating reactive oxygen species (ROS) that lead to cell death.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. It is hypothesized that the compound interacts with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Further research is needed to elucidate these interactions and their implications for drug development.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps, including:
- Formation of the Morpholine Derivative : The morpholine ring is synthesized through cyclization reactions.
- Nitration : The introduction of the nitro group is achieved via electrophilic aromatic substitution.
- Sulfonamide Formation : The final product is obtained by reacting the nitrobenzene derivative with sulfanilamide.
These steps can vary based on the desired yield and purity, and industrial methods may utilize continuous flow reactors to optimize production.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Testing : In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
- Cancer Cell Line Studies : Another study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity and induction of apoptosis.
- Mechanistic Insights : Research into its mechanism suggested that it may act through oxidative stress pathways, leading to increased ROS levels in treated cells.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Disruption of cell wall | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme Interaction | Specific enzymes | Modulation of pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
